3-(Azepan-2-yl)-5-propylisoxazole hydrochloride
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Overview
Description
Azepane is a seven-membered heterocyclic compound with nitrogen as the heteroatom . Isoxazole is a five-membered ring compound with oxygen and nitrogen as heteroatoms . The compound you mentioned seems to be a combination of these two structures with a propyl group attached.
Molecular Structure Analysis
The molecular structure would likely show the azepane and isoxazole rings connected by a carbon atom, with the propyl group attached to the isoxazole ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the azepane and isoxazole rings. The nitrogen in the azepane ring could act as a nucleophile, while the isoxazole ring might be involved in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the flexibility of the molecule could influence its properties .Scientific Research Applications
Synthesis and Biological Activities
Research in medicinal chemistry has led to the synthesis of novel compounds with significant biological activities. For instance, a study by Rajanarendar et al. (2013) detailed the design, synthesis, and evaluation of dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones for their antimicrobial, anti-inflammatory, and analgesic activities. These compounds exhibited significant activities, comparable to standard drugs, highlighting their potential in therapeutic applications (Rajanarendar et al., 2013).
Anticancer and Antimicrobial Effects
Kaur et al. (2019) synthesized a series of 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates, showing potential as histone deacetylase inhibitors. Their study revealed that specific compounds increased cerebral blood flow, attenuated cognitive impairment, and improved hippocampal atrophy in mice, indicating potential for treating vascular cognitive impairment (Kaur et al., 2019).
Novel Heterocyclic Structures
Batra and Roy (2004) reported the synthesis of novel isoxazole-annulated heterocycles, such as 5,8-dihydroisoxazolo[4,5-c]azepin-4-ones, through reactions involving benzylamine and acetates of Baylis-Hillman adducts. This research contributes to the exploration of new chemical structures with potential applications in drug development (Batra & Roy, 2004).
Antioxidant Properties
Research by Vijay Kumar and Naik (2010) focused on synthesizing 5H-dibenz[b,f]azepine derivatives with antioxidant properties. Their study evaluated these compounds in various in vitro model systems, identifying compounds with significant antioxidant activity, which could contribute to developing new antioxidant agents (Vijay Kumar & Naik, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(azepan-2-yl)-5-propyl-1,2-oxazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O.ClH/c1-2-6-10-9-12(14-15-10)11-7-4-3-5-8-13-11;/h9,11,13H,2-8H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLKCCGPLCXGBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NO1)C2CCCCCN2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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